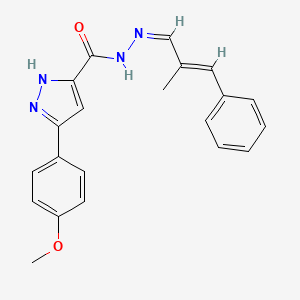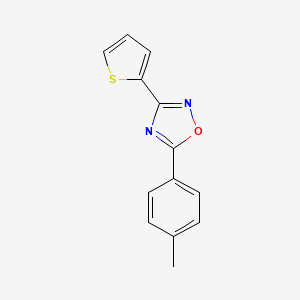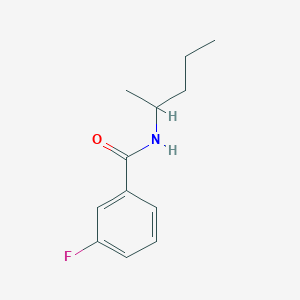![molecular formula C16H17N3O2 B5306319 N-[3-(benzoylamino)propyl]nicotinamide](/img/structure/B5306319.png)
N-[3-(benzoylamino)propyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(benzoylamino)propyl]nicotinamide, also known as BAPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BAPN is a derivative of nicotinamide, a form of vitamin B3, and benzoyl chloride. It has been synthesized and studied extensively for its biological activities and potential therapeutic uses.
作用機序
N-[3-(benzoylamino)propyl]nicotinamide works by inhibiting the activity of lysyl oxidase, an enzyme that catalyzes the cross-linking of collagen fibers. Collagen is a major component of connective tissues such as skin, bone, and cartilage. The cross-linking of collagen fibers is essential for the maintenance of the structural integrity of these tissues. However, excessive cross-linking can lead to fibrosis, which is associated with various pathological conditions. This compound inhibits the activity of lysyl oxidase, thereby preventing excessive cross-linking of collagen fibers and reducing the risk of fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of lysyl oxidase activity by this compound leads to the reduction of collagen cross-linking, which can prevent fibrosis. This compound has also been shown to affect the mechanical properties of collagen fibers, leading to changes in tissue elasticity and stiffness. Additionally, this compound has been shown to affect the expression of various genes involved in collagen metabolism and extracellular matrix remodeling.
実験室実験の利点と制限
N-[3-(benzoylamino)propyl]nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in collagen research. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, this compound has some potential toxic effects, which need to be taken into consideration when designing experiments.
将来の方向性
There are several potential future directions for N-[3-(benzoylamino)propyl]nicotinamide research. One area of interest is the development of this compound-based therapies for fibrotic diseases such as liver fibrosis, pulmonary fibrosis, and scleroderma. Another area of interest is the development of this compound-based biomaterials for tissue engineering applications. This compound has also been investigated as a potential drug target for cancer therapy, as lysyl oxidase has been shown to play a role in tumor progression and metastasis. Further research is needed to fully understand the potential applications of this compound in these areas.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a stable and relatively inexpensive compound that can be easily synthesized and purified. This compound works by inhibiting the activity of lysyl oxidase, which can prevent fibrosis and affect the mechanical properties of collagen fibers. This compound has several potential applications in medicine, biochemistry, and material science, and further research is needed to fully understand its potential.
合成法
N-[3-(benzoylamino)propyl]nicotinamide is synthesized by reacting nicotinamide with benzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound, which is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-[3-(benzoylamino)propyl]nicotinamide has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, this compound has been shown to inhibit the activity of lysyl oxidase, an enzyme that plays a crucial role in the cross-linking of collagen fibers. This inhibition can lead to the prevention of fibrosis, a condition characterized by the excessive accumulation of collagen fibers in tissues. This compound has also been investigated for its potential use in the treatment of aneurysms and other vascular disorders.
特性
IUPAC Name |
N-(3-benzamidopropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(13-6-2-1-3-7-13)18-10-5-11-19-16(21)14-8-4-9-17-12-14/h1-4,6-9,12H,5,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDIJPSCJHUIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5306271.png)
![3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306285.png)


![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5306303.png)

![1-{[(4aS*,8aR*)-1-(3-hydroxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5306330.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B5306333.png)
![1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}sulfonyl)piperidine](/img/structure/B5306341.png)
![4-(hydroxymethyl)-1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5306352.png)
![N-(4-chlorobenzyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5306364.png)